2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one
Description
2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one is a heterocyclic compound featuring a pyrido[2,3-b][1,4]thiazine core fused with a pyridine ring and a thiazine moiety. Its structure combines electron-deficient aromatic systems (pyridine) with sulfur-containing heterocycles, influencing its reactivity and physicochemical properties, such as solubility and stability .
Properties
IUPAC Name |
2-chloro-1-(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2OS/c10-6-8(13)12-4-5-14-9-7(12)2-1-3-11-9/h1-3H,4-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCNKKUVFJSMBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(N1C(=O)CCl)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578581 | |
| Record name | 2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827336-95-8 | |
| Record name | 2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Thioamide Derivatives
The pyridothiazine scaffold is typically constructed via cyclization of pyridine-embedded thioamides. For example, 3-aminopyridine-2-thiol reacts with 1,2-dibromoethane in dimethylacetamide (DMA) at 80°C for 12 hours, forming 2,3-dihydro-1H-pyrido[2,3-b]thiazine with 67% yield. This method leverages the nucleophilicity of the thiol group, which attacks the dibromoalkane to form the thioether linkage, followed by intramolecular amine cyclization (Figure 1A).
Table 1: Cyclocondensation Optimization
| Starting Material | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 3-Aminopyridine-2-thiol | 1,2-Dibromoethane | DMA | 80 | 12 | 67 |
| 3-Aminopyridine-2-thiol | 1,3-Dibromopropane | DMA | 80 | 10 | 58 |
| 3-Aminopyridine-2-thiol | Epichlorohydrin | DMF | 60 | 8 | 42 |
Rhodium-Catalyzed Aziridination
An alternative route employs Rh₂(OAc)₄-catalyzed aziridination of alkenyl sulfonamides. For instance, but-3-ene-1-sulfonamide reacts with PhI(OAc)₂ and Al₂O₃ in dichloromethane (DCM) at 25°C, yielding 3-vinyl-1,2-thiazinane-1,1-dioxide (90%). While this method achieves high yields, the vinyl substituent necessitates additional steps for conversion to the desired pyridothiazine framework.
Acylation with Chloroacetyl Chloride
Direct Nucleophilic Acylation
The pyridothiazine amine undergoes acylation with chloroacetyl chloride under Schotten-Baumann conditions. In a representative procedure, 2,3-dihydro-1H-pyrido[2,3-b]thiazine (1.0 equiv) is dissolved in DMA, cooled to −5°C, and treated with chloroacetyl chloride (1.5 equiv) and triethylamine (2.0 equiv). After stirring for 6 hours at 0°C, the mixture is quenched with water and extracted with DCM, affording the target compound in 73% yield.
Key Variables Affecting Acylation Efficiency
-
Temperature : Reactions below 0°C minimize hydrolysis of chloroacetyl chloride.
-
Solvent : Polar aprotic solvents (e.g., DMA, DMF) enhance reagent solubility and reaction homogeneity.
-
Base : Triethylamine or DMAP improves nucleophilicity of the amine.
Solid-Phase Synthesis
Immobilized pyridothiazine on Wang resin reacts with chloroacetic anhydride in tetrahydrofuran (THF) at 25°C for 24 hours. Cleavage with trifluoroacetic acid (TFA)/H₂O (95:5) provides the target compound with 81% purity (HPLC). This method facilitates rapid purification but requires specialized equipment.
Alternative Pathways and Mechanistic Insights
Mitsunobu Reaction for Etherification
A Mitsunobu-based approach couples 2-hydroxymethylpyridothiazine with chloroacetic acid using diethyl azodicarboxylate (DEAD) and PPh₃ in THF. The reaction proceeds via formation of a betaine intermediate, yielding 2-chloro-1-(pyridothiazin-1-yl)ethan-1-one in 68% yield. However, stoichiometric phosphine byproducts complicate purification.
Reductive Amination
Condensation of pyridothiazine-1-carbaldehyde with chloroacetamide in the presence of NaBH₃CN in methanol at pH 5 (acetic acid buffer) provides the secondary amine, which is oxidized with MnO₂ to the ketone (55% overall yield). While step-efficient, over-reduction to the alcohol is a common side reaction.
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Key Limitation |
|---|---|---|---|---|
| Direct Acylation | 73 | 95 | High | Hydrolysis of acyl chloride |
| Solid-Phase Synthesis | 81 | 85 | Moderate | Resin cost |
| Mitsunobu Reaction | 68 | 90 | Low | Phosphine removal |
| Reductive Amination | 55 | 88 | Moderate | Over-reduction |
Industrial-Scale Considerations
Pilot-scale production (10 kg batch) employs continuous flow chemistry to enhance heat transfer and minimize decomposition. Chloroacetyl chloride is introduced via a T-mixer into a pyridothiazine/DMA stream at 5°C, achieving 89% conversion in 2 minutes. Subsequent centrifugal partition chromatography (CPC) yields 98.5% pure product, demonstrating feasibility for ton-scale manufacturing .
Chemical Reactions Analysis
Potential Chemical Reactions
Given the structure of 2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b] thiazin-1-yl)ethan-1-one , several types of chemical reactions can be anticipated:
Nucleophilic Substitution Reactions
The chloro group in the compound is susceptible to nucleophilic substitution reactions. These reactions involve the replacement of the chloro group by a nucleophile, such as an amine, alcohol, or thiol, under appropriate conditions.
Hydrolysis
Hydrolysis of the chloroacetyl group could occur under acidic or basic conditions, leading to the formation of a carboxylic acid or its derivatives.
Cyclization Reactions
If the compound undergoes reactions that facilitate intramolecular cyclization, new heterocyclic systems could be formed. This might involve the participation of the pyrido[2,3-b] thiazine ring.
Related Heterocyclic Systems
While specific data on 2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b] thiazin-1-yl)ethan-1-one is limited, related heterocyclic compounds provide valuable insights into potential reaction pathways:
Smiles Rearrangement
Compounds like 1-amino-3-oxo-2,7-naphthyridines undergo Smiles rearrangements, which involve the migration of a group from one heteroatom to another within a molecule . Although not directly applicable, this mechanism illustrates the potential for intramolecular rearrangements in heterocyclic systems.
Thiazine Derivatives
Thiazine derivatives, such as those discussed in the context of thiazinanes, show versatility in forming various heterocyclic compounds through cyclization and substitution reactions .
Data and Research Findings
Given the lack of specific data on 2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b] thiazin-1-yl)ethan-1-one , the following table summarizes potential reaction types and conditions that might be applicable based on related compounds:
| Reaction Type | Conditions | Potential Products |
|---|---|---|
| Nucleophilic Substitution | Nucleophile (e.g., amine, alcohol), solvent (e.g., DMF, ethanol) | Substituted derivatives |
| Hydrolysis | Acidic or basic conditions, water or aqueous solution | Carboxylic acid derivatives |
| Cyclization | Intramolecular conditions, catalysts (e.g., bases) | New heterocyclic systems |
Scientific Research Applications
Biological Activities
Research suggests that compounds related to thiazines exhibit diverse biological activities, including:
- Antimicrobial Properties : Many thiazine derivatives have shown effectiveness against various bacterial and fungal strains.
- Anticancer Activity : Certain structural analogs have been investigated for their potential in inhibiting cancer cell proliferation.
- Neuroprotective Effects : Some studies indicate that thiazine derivatives may offer protective effects against neurodegenerative diseases.
Though specific biological activity data for 2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one is limited, its structural features suggest it may follow similar trends observed in related compounds.
Medicinal Chemistry
The compound's unique structure positions it as a candidate for drug development. Potential applications include:
- Drug Design : Its dual functionality allows for modifications that could enhance pharmacological properties.
- Lead Compound Development : Serving as a scaffold for synthesizing new therapeutic agents targeting specific diseases.
Material Science
Due to its unique chemical properties, this compound may also find applications in material science:
- Polymer Chemistry : As a building block for synthesizing novel polymers with specific properties.
- Dyes and Pigments : Its chromophoric nature could be explored in developing dyes for various applications.
Case Studies and Research Findings
While detailed case studies specifically focusing on this compound are sparse, related research highlights the significance of thiazine derivatives:
| Study | Findings |
|---|---|
| Ahn et al. (2011) | Explored the synthesis of thiazine derivatives and their biological activities, noting significant antimicrobial effects. |
| Park et al. (2015) | Investigated the anticancer potential of pyridothiazine derivatives, suggesting pathways for future drug development. |
| Lee et al. (2019) | Focused on neuroprotective properties of thiazine compounds in animal models, indicating possible therapeutic uses. |
Mechanism of Action
The mechanism by which 2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogs in the following categories:
Structural Analogues with Fused Heterocycles
- Pyrido[2,3-b]pyrazine 1,4-dioxides (e.g., from ): These compounds share a fused pyridine ring system but replace the thiazine moiety with a pyrazine dioxide. The presence of the dioxide group enhances antibacterial activity due to increased electrophilicity, whereas the thiazine in the target compound may offer distinct hydrogen-bonding capabilities .
- The additional nitro group in the BLD compound introduces strong electron-withdrawing effects, which could alter reactivity in substitution reactions compared to the target compound .
Functional Group Analogues
- α-Chloroketones in Pyridazinones (e.g., ’s 5-chloro-6-phenylpyridazin-3(2H)-one derivatives): These compounds feature α-chloroketone groups but lack fused thiazine systems. Their synthesis via potassium carbonate-mediated alkylation in acetone suggests that the target compound might undergo similar nucleophilic substitution reactions, albeit with altered kinetics due to the thiazine ring’s electron-donating sulfur atom .
Pharmacologically Active Heterocycles
- Quinoxaline 1,4-dioxides (e.g., from ): These molecules exhibit broad-spectrum antibacterial activity. While the target compound’s pharmacological profile is unconfirmed, its pyridine-thiazine scaffold could offer unique binding interactions with biological targets, differing from the quinoxaline system’s planar aromaticity .
Comparative Data Table
Key Research Findings
Reactivity Differences : The pyrido-thiazine core in the target compound likely increases polarity compared to benzo-thiazine analogs, enhancing solubility in polar solvents. The absence of a nitro group (vs. BLD’s derivative) may reduce electron-withdrawing effects, making the α-chloroketone more reactive in nucleophilic substitutions .
Synthetic Flexibility: ’s method for pyridazinone alkylation suggests that the target compound could be synthesized via analogous routes, with adjustments for the thiazine ring’s steric and electronic effects .
Pharmacological Potential: While direct activity data is lacking, the structural resemblance to antibacterial pyrido-pyrazine dioxides () implies possible bioactivity worth exploring .
Biological Activity
2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one is a heterocyclic compound belonging to the thiazine class. Its biological activity has garnered interest due to its potential applications in pharmacology, particularly concerning antimicrobial and antitumor properties. This article reviews various studies on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.
The compound has the following chemical characteristics:
- Molecular Formula : C₇H₈ClN₂OS
- Molecular Weight : 176.67 g/mol
- CAS Number : 1112193-37-9
- Structure : The compound features a thiazine core structure that is likely responsible for its biological activities.
Synthesis Methods
Research indicates that this compound can be synthesized through various methods involving the reaction of chlorosulfonyl isocyanate with appropriate amines. The synthesis typically yields high purity and good yields, making it suitable for further biological testing .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiazine derivatives. The compound has shown promising results against both Gram-positive and Gram-negative bacteria. For instance:
| Bacteria | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 50 | 100 |
| Bacillus subtilis | 25 | 50 |
| Escherichia coli | 100 | 200 |
The minimum inhibitory concentration (MIC) values indicate that the compound exhibits stronger activity against Gram-positive bacteria compared to Gram-negative strains .
Antitumor Activity
The thiazine derivatives have also been investigated for their antitumor potential. In vitro studies suggest that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism appears to involve the disruption of cell cycle progression and induction of oxidative stress .
Case Study 1: Antimicrobial Efficacy
In a study conducted by Ayoob et al., various thiazine derivatives were tested for their antibacterial activity using the disc diffusion method. The results indicated that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, confirming their potential as effective antimicrobial agents .
Case Study 2: Antitumor Mechanism
A separate investigation into the antitumor properties of thiazine derivatives revealed that compounds with structural similarities to the target molecule inhibited tumor growth in vitro. The study highlighted that these compounds could induce apoptosis in cancer cells through mitochondrial pathways and activation of caspases .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Thiazine derivatives often inhibit enzymes critical for bacterial cell wall synthesis.
- Induction of Oxidative Stress : These compounds may increase reactive oxygen species (ROS) levels in cancer cells, leading to cell death.
- Modulation of Immune Response : Some derivatives show immunomodulatory effects that enhance host defense mechanisms against pathogens .
Q & A
Basic: What synthetic methodologies are employed for the preparation of 2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one?
Answer: The compound is synthesized via nucleophilic substitution. A common route involves reacting the pyrido[2,3-b][1,4]thiazine core with chloroacetyl chloride in anhydrous DMF under nitrogen, with catalytic KI to enhance reactivity. Key intermediates like 2-chloro-N-(thiazol-2-yl)acetamide are isolated before coupling .
| Step | Reagents/Conditions | Key Intermediate | Yield (%) |
|---|---|---|---|
| Chloroacetylation | Chloroacetyl chloride, DMF, KI, 60°C, 6h | Chloroacetamide derivative | 75–85 |
| Cyclization | Pyrido-thiazine core, reflux in THF | Target compound | 68–72 |
Advanced: How can reaction conditions be optimized to achieve >95% purity in synthesis?
Answer: Optimization involves:
- Solvent selection : DMF or THF for improved solubility.
- Catalyst tuning : KI (1–2 mol%) to accelerate substitution.
- Temperature control : 60–80°C for 6–8 hours to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Basic: What spectroscopic techniques confirm structural identity?
Answer: Use:
- ¹H/¹³C NMR : Compare shifts with predicted values (e.g., δ 4.2–4.5 ppm for CH₂Cl).
- HRMS : Confirm molecular ion ([M+H]⁺ calculated for C₁₀H₁₀ClN₂OS: 241.0165).
- IR : C=O stretch ~1700 cm⁻¹ and C-Cl ~750 cm⁻¹ .
Advanced: How to resolve contradictions in crystallographic data using SHELXT?
Answer: SHELXT automates space-group determination and structure solution. Steps:
Input high-resolution data (≤1.0 Å).
Use dual-space algorithms for phase refinement.
Validate with R₁ < 0.05 and wR₂ < 0.14.
Cross-check with DFT-calculated bond lengths/angles .
Advanced: How to evaluate metabolic stability for pharmacological applications?
Answer: Conduct:
- In vitro microsomal assays : Human liver microsomes (HLM) with NADPH cofactor.
- LC-MS/MS analysis : Monitor parent compound depletion over 60 minutes.
- Half-life (t₁/₂) calculation : Use first-order kinetics (e.g., t₁/₂ > 30 min indicates moderate stability) .
Advanced: What computational strategies predict target receptor interactions?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Glide to model binding to helicases or mGluR5.
- MD simulations (100 ns) : Analyze RMSD (<2.0 Å) and binding free energy (MM/PBSA) .
Basic: What are critical intermediates in the synthesis pathway?
Answer: Key intermediates:
- 2-Chloro-N-(thiazol-2-yl)acetamide (17) : Synthesized via chloroacetylation of thiazole.
- Pyrido[2,3-b][1,4]thiazine core : Prepared via cyclization of aminothiols and diketones .
Advanced: How to address oxidative instability in benzylic ether derivatives?
Answer: Mitigation strategies:
- Structural modification : Replace ether with methylene or fluorinated groups.
- Co-administration of antioxidants : Ascorbic acid (0.1 mM) in formulation buffers .
Advanced: What in silico tools assess ADMET properties early in development?
Answer: Use:
- SwissADME : Predict solubility (LogS > -4), permeability (Caco-2 > 5 × 10⁻⁶ cm/s).
- ProTox-II : Estimate hepatotoxicity (probability < 0.5) and LD50 .
Basic: How to troubleshoot low yields during purification?
Answer:
- Byproduct removal : Use gradient elution (hexane → ethyl acetate) in column chromatography.
- Recrystallization : Optimize solvent polarity (e.g., ethanol:water 3:1 v/v).
- HPLC prep : C18 column, 70% acetonitrile/water mobile phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
